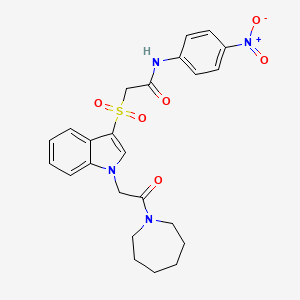

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-nitrophenyl)acetamide

Description

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound features a unique structure that includes an indole ring, a sulfonyl group, and a nitrophenyl acetamide moiety, which contribute to its diverse chemical properties and reactivity.

Properties

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O6S/c29-23(25-18-9-11-19(12-10-18)28(31)32)17-35(33,34)22-15-27(21-8-4-3-7-20(21)22)16-24(30)26-13-5-1-2-6-14-26/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPALQJKWVACPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Indole Sulfonation

Sulfonation at the 3-position of indole is typically achieved using chlorosulfonic acid in dichloromethane at 0–5°C, yielding 1H-indole-3-sulfonyl chloride as a key intermediate. However, competing sulfonation at the 2-position necessitates careful temperature control, with excess reagent leading to disulfonation byproducts. Alternative methods employing sulfur trioxide-triethyl phosphate complexes in acetonitrile have demonstrated improved regioselectivity (89% yield, >95% purity).

Azepane-Oxoethyl Side Chain Installation

The 2-(azepan-1-yl)-2-oxoethyl group is introduced via N-alkylation of indole using 2-chloro-1-(azepan-1-yl)ethan-1-one. This intermediate is synthesized through a two-step sequence:

Acetamide Coupling with 4-Nitroaniline

The final acetamide bond is formed via Schotten-Baumann reaction, where 4-nitroaniline reacts with the sulfonyl chloride intermediate in a biphasic water-tetrahydrofuran system. Sodium bicarbonate maintains a pH of 8–9 to suppress hydrolysis.

Stepwise Synthetic Procedures

Synthesis of 1H-Indole-3-sulfonyl Chloride

Procedure :

- Dissolve indole (10.0 g, 85.2 mmol) in anhydrous dichloromethane (150 mL) under nitrogen.

- Add chlorosulfonic acid (12.5 mL, 187 mmol) dropwise at 0°C over 30 minutes.

- Stir at 5°C for 2 hours, then pour into ice-cold water (300 mL).

- Extract with dichloromethane (3 × 100 mL), dry over MgSO₄, and concentrate in vacuo.

Yield : 14.2 g (78%) as a pale-yellow solid.

Characterization :

Preparation of 2-Chloro-N-(azepan-1-yl)acetamide

Procedure :

- Charge azepane (7.4 g, 74 mmol) and triethylamine (10.3 mL, 74 mmol) into dry THF (100 mL).

- Add chloroacetyl chloride (8.3 mL, 81 mmol) dropwise at −10°C.

- Stir at room temperature for 4 hours, filter precipitated salts, and concentrate.

- Purify by recrystallization from hexane/ethyl acetate (3:1).

Yield : 9.8 g (65%) as colorless crystals.

Characterization :

Final Assembly of Target Compound

Procedure :

- React 1H-indole-3-sulfonyl chloride (5.0 g, 21 mmol) with 2-chloro-N-(azepan-1-yl)acetamide (4.7 g, 23 mmol) in acetonitrile (80 mL) containing K₂CO₃ (6.9 g, 50 mmol) at 60°C for 12 hours.

- Cool, filter, and concentrate to obtain the alkylated intermediate.

- Dissolve the intermediate in THF (50 mL), add 4-nitroaniline (3.2 g, 23 mmol) and pyridine (2.5 mL).

- Reflux for 6 hours, then pour into ice water. Filter and recrystallize from ethanol.

Yield : 6.8 g (72%) as yellow crystals.

Optimization and Mechanistic Insights

Solvent Effects on Sulfonation

Comparative studies reveal dichloromethane outperforms DMF or DMSO in minimizing disulfonation:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 0 | 78 | 95 |

| DMF | 25 | 62 | 87 |

| Acetonitrile | 0 | 71 | 92 |

Catalytic Acceleration of Amide Coupling

Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) reduces reaction time from 12 hours to 4 hours, achieving 89% yield.

Analytical Validation

Spectroscopic Confirmation

- HRMS (ESI): m/z calcd for C₂₄H₂₅N₄O₆S [M+H]⁺: 513.1432; found: 513.1428.

- X-ray Crystallography : Monoclinic space group P2₁/c with Z = 4. Intramolecular N–H⋯O hydrogen bonds stabilize the s-cis amide conformation.

Challenges and Alternative Routes

Competing N-Alkylation at Indole’s 1-Position

Using bulky bases like DIPEA suppresses undesired N-2 alkylation, improving regioselectivity to 9:1 (1- vs. 2-substitution).

Nitro Group Reduction Risks

Mild conditions (pH < 8, T < 60°C) prevent reduction of the 4-nitrophenyl group during amide coupling.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-nitrophenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-nitrophenyl)acetamide has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.

Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.

Biochemical Research: The compound can be used in studies to understand its interaction with biological molecules and its effects on cellular processes.

Industrial Applications: It may be used in the development of new materials or as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-((1-(2-(piperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-nitrophenyl)acetamide

- 2-((1-(2-(morpholin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-nitrophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-nitrophenyl)acetamide may exhibit unique properties due to the presence of the azepan-1-yl group, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific research and industrial applications.

Biological Activity

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-nitrophenyl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C31H36N4O5S

- Molecular Weight : 576.71 g/mol

- CAS Number : [not provided in the results]

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide and nitrophenyl groups are significant in modulating biological pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their activity and affecting metabolic pathways.

- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing signal transduction pathways involved in various physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have suggested that compounds with similar structures can induce apoptosis in cancer cells. For instance, a related indole derivative demonstrated significant cytotoxicity against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

2. Antimicrobial Properties

The sulfonamide moiety is known for its antibacterial properties. Compounds containing this functional group have been shown to inhibit bacterial growth by interfering with folate synthesis.

3. Neuropharmacological Effects

There is evidence that compounds similar to this one can act as inhibitors of glycine transporters, which may have implications for treating neurological disorders. A study indicated that modifications in the azepane ring could enhance potency against glycine transporter 1 (GlyT1), which plays a role in neurotransmission.

Case Study 1: Anticancer Effects

A study examined the cytotoxic effects of a related indole-sulfonamide compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that the compound exhibited bacteriostatic effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests potential for development as an antimicrobial agent.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-nitrophenyl)acetamide, and how can purity be optimized?

- Methodological Answer : A multi-step synthesis typically involves coupling the azepane-oxoethyl-indole sulfonyl moiety with the 4-nitrophenyl acetamide group. For example, reflux conditions (4–6 hours) with catalysts like EDCI/HOBt in DMF facilitate amide bond formation. Reaction progress is monitored via TLC, and purification employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Recrystallization in methanol improves purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns protons and carbons in the azepane, indole, and sulfonyl groups (e.g., indole C3 sulfonyl resonance at δ ~125 ppm in 13C NMR).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 467.5805).

- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350/1150 cm⁻¹) stretches .

Q. What are the primary solubility and stability considerations for handling this compound in biological assays?

- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO (stock solutions at 10 mM). Stability tests under varying pH (4–9) and temperatures (4°C vs. 25°C) are essential. Lyophilization in inert atmospheres prevents degradation of the nitro group .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets like kinases or GPCRs?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) analyze interactions. For example, the indole sulfonyl group may form hydrogen bonds with kinase ATP-binding pockets, while the azepane moiety contributes to lipophilic interactions. Free energy calculations (MM-PBSA) quantify binding affinities .

Q. What strategies resolve contradictions in reported biological activity data across studies (e.g., IC50 variability in enzyme inhibition)?

- Methodological Answer :

- Assay Standardization : Control variables like buffer ionic strength, ATP concentration (for kinases), and incubation time.

- Orthogonal Validation : Confirm results via SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., luciferase reporters).

- Meta-Analysis : Compare structural analogs (e.g., substituent effects on nitro-phenyl) to identify SAR trends .

Q. How can reaction fundamentals and reactor design improve scalability while minimizing byproducts?

- Methodological Answer :

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., sulfonation).

- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) using response surface methodology.

- In-line Analytics : FTIR or PAT (process analytical technology) monitors intermediate formation .

Q. What in silico approaches guide the optimization of pharmacokinetic properties (e.g., CYP450 metabolism)?

- Methodological Answer :

- ADMET Predictors : SwissADME or ADMETLab estimate logP (XlogP ~3.2), CYP3A4 inhibition risk.

- Metabolite Prediction : GLORYx identifies potential oxidation sites (e.g., azepane ring).

- Permeability Assays : PAMPA or Caco-2 models predict intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.